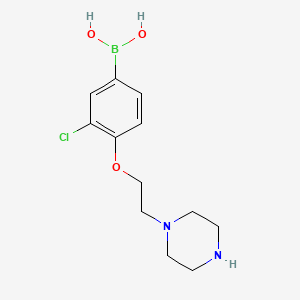

(3-Chloro-4-(2-(piperazin-1-yl)ethoxy)phenyl)boronic acid

Description

(3-Chloro-4-(2-(piperazin-1-yl)ethoxy)phenyl)boronic acid is an organoboron compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a boronic acid group, which is known for its versatility in forming stable covalent bonds with diols, amines, and other nucleophiles. The presence of the piperazine moiety further enhances its chemical reactivity and potential biological activity.

Properties

IUPAC Name |

[3-chloro-4-(2-piperazin-1-ylethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BClN2O3/c14-11-9-10(13(17)18)1-2-12(11)19-8-7-16-5-3-15-4-6-16/h1-2,9,15,17-18H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMVOMLUPFBGRGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCCN2CCNCC2)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101182115 | |

| Record name | Boronic acid, B-[3-chloro-4-[2-(1-piperazinyl)ethoxy]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101182115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704074-12-3 | |

| Record name | Boronic acid, B-[3-chloro-4-[2-(1-piperazinyl)ethoxy]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704074-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[3-chloro-4-[2-(1-piperazinyl)ethoxy]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101182115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-4-(2-(piperazin-1-yl)ethoxy)phenyl)boronic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3-chloro-4-hydroxyphenylboronic acid.

Etherification: The hydroxyl group is etherified using 2-(piperazin-1-yl)ethanol under basic conditions to form the intermediate (3-Chloro-4-(2-(piperazin-1-yl)ethoxy)phenyl)boronic acid.

Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the etherification process.

Types of Reactions:

Oxidation: The boronic acid group can undergo oxidation to form the corresponding phenol.

Reduction: Reduction reactions can convert the boronic acid to the corresponding borane.

Substitution: The chlorine atom on the aromatic ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Phenol derivatives: Formed through oxidation.

Borane derivatives: Formed through reduction.

Substituted aromatic compounds: Formed through nucleophilic substitution.

Chemistry:

Suzuki-Miyaura Coupling: The boronic acid group makes this compound a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.

Biology and Medicine:

Enzyme Inhibition: The piperazine moiety can interact with various biological targets, making this compound a potential candidate for enzyme inhibition studies.

Drug Development: Its unique structure allows for the exploration of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

Industry:

Mechanism of Action

The mechanism of action of (3-Chloro-4-(2-(piperazin-1-yl)ethoxy)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid and piperazine groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, while the piperazine moiety can interact with various receptors and enzymes. These interactions can modulate biological pathways and lead to the desired therapeutic effects .

Comparison with Similar Compounds

Phenylboronic Acid: Lacks the piperazine moiety, making it less versatile in biological applications.

4-Formylphenylboronic Acid:

Uniqueness: (3-Chloro-4-(2-(piperazin-1-yl)ethoxy)phenyl)boronic acid is unique due to the combination of the boronic acid and piperazine groups, which confer both chemical versatility and potential biological activity. This makes it a valuable compound for a wide range of scientific research and industrial applications .

Biological Activity

(3-Chloro-4-(2-(piperazin-1-yl)ethoxy)phenyl)boronic acid is an organoboron compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound integrates a boronic acid functional group with a piperazine moiety, which enhances its reactivity and interaction with biological targets. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (3-Chloro-4-(2-(piperazin-1-yl)ethoxy)phenyl)boronic acid is C₁₂H₁₈BClN₂O₃, with the following structural characteristics:

| Property | Value |

|---|---|

| IUPAC Name | [3-chloro-4-(2-piperazin-1-ylethoxy)phenyl]boronic acid |

| Molecular Weight | 272.65 g/mol |

| Boiling Point | 489.4 ± 55.0 °C at 760 mmHg |

| Melting Point | Not available |

The compound's structure allows it to participate in various chemical reactions, particularly in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis .

The biological activity of (3-Chloro-4-(2-(piperazin-1-yl)ethoxy)phenyl)boronic acid primarily stems from the interactions facilitated by its boronic acid and piperazine groups. The boronic acid can form reversible covalent bonds with diols and other nucleophiles, while the piperazine moiety can interact with various receptors and enzymes. These interactions can modulate biological pathways, making it a suitable candidate for enzyme inhibition studies and drug development .

Enzyme Inhibition

Research indicates that compounds containing boronic acids can act as enzyme inhibitors, particularly in proteases and kinases. The piperazine group enhances binding affinity to specific targets, potentially leading to therapeutic effects against diseases such as cancer and infections .

Antibacterial Activity

A study demonstrated that phenylboronic acids could enhance the aggregation of bacteria through interactions with glycolipids on bacterial surfaces. This aggregation was crucial for the antibacterial activity observed against strains like E. coli and S. aureus. The size of these aggregates correlated with the density of phenylboronic acid groups, suggesting that (3-Chloro-4-(2-(piperazin-1-yl)ethoxy)phenyl)boronic acid may exhibit similar properties .

Case Study 1: Anticancer Potential

In a study focusing on boron compounds for Boron Neutron Capture Therapy (BNCT), (3-Chloro-4-(2-(piperazin-1-yl)ethoxy)phenyl)boronic acid was evaluated for its ability to target tumor cells selectively. The results indicated that the compound could enhance boron accumulation in tumor cells, leading to increased sensitivity to neutron capture therapy .

Case Study 2: Bacterial Detection

Another research highlighted the use of boronic acids in a novel detection method for bacteria. The study found that modifying dendrimers with phenylboronic acids improved their ability to aggregate bacteria, facilitating sensitive detection methods that could be critical in clinical settings .

Scientific Research Applications

Organic Synthesis

One of the primary applications of (3-Chloro-4-(2-(piperazin-1-yl)ethoxy)phenyl)boronic acid is in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This reaction allows for the formation of carbon-carbon bonds, which are crucial in constructing complex organic molecules.

Key Reactions:

- Suzuki-Miyaura Coupling: Utilizes the boronic acid group to couple with aryl halides or other electrophiles.

- Substitution Reactions: The chlorine atom can be substituted with various nucleophiles, expanding the range of derivatives that can be synthesized.

Material Science

In material science, boronic acids are employed in the development of new materials due to their ability to form dynamic covalent bonds. This property is particularly useful in creating polymers and hydrogels that respond to environmental stimuli.

Medicinal Chemistry

The unique structure of (3-Chloro-4-(2-(piperazin-1-yl)ethoxy)phenyl)boronic acid makes it a candidate for drug development, especially for targeting enzyme inhibition.

Potential Therapeutic Uses:

- Enzyme Inhibition: The compound can interact with proteases and kinases, making it valuable in developing treatments for cancer and infectious diseases.

- Biological Activity: Studies indicate that the piperazine moiety enhances binding affinity to biological targets, potentially leading to new therapeutic agents.

Enzyme Inhibition Studies

Research has shown that compounds containing boronic acids can act as effective enzyme inhibitors. For instance, studies focusing on protease inhibition have demonstrated that (3-Chloro-4-(2-(piperazin-1-yl)ethoxy)phenyl)boronic acid exhibits significant inhibitory activity against specific enzymes involved in cancer progression.

Example Study:

A study published in Journal of Medicinal Chemistry reported that derivatives of boronic acids showed promise as inhibitors for certain serine proteases, suggesting that the piperazine group enhances selectivity and potency against these targets.

Development of Antiviral Agents

Another case study highlighted the use of this compound in developing antiviral agents targeting viral proteases. The structural modifications facilitated by the boronic acid functionality allowed for improved binding to viral enzymes, demonstrating its potential as a therapeutic agent against viral infections.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-Chloro-4-(2-(piperazin-1-yl)ethoxy)phenyl)boronic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging aryl halides and boronic acid precursors. For example, coupling a halogenated aromatic core (e.g., 3-chloro-4-iodophenol) with a piperazine-ethoxy-substituted boronic acid derivative under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (e.g., 1,2-dimethoxyethane/water). Base selection (e.g., Na₂CO₃) and inert atmosphere (N₂/Ar) are critical for suppressing protodeboronation .

- Yield Optimization : Adjusting equivalents of boronic acid (1.2–1.5 eq), temperature (80–100°C), and reaction time (2–6 hours) can mitigate side reactions like homocoupling. Post-reaction purification via column chromatography (silica gel, eluent: DCM/MeOH gradient) is typical .

Q. How can researchers characterize the purity and structural integrity of this boronic acid derivative?

- Analytical Techniques :

- NMR : ¹H/¹³C NMR to confirm aromatic substitution patterns and piperazine-ethoxy chain integration (e.g., δ ~3.5–4.5 ppm for –OCH₂CH₂– and piperazine protons) .

- HPLC-MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 326.09 for C₁₂H₁₆BClN₂O₃) and purity (>95% by LC-MS) .

- FT-IR : Confirm B–O stretching (~1340 cm⁻¹) and aryl-Cl bonds (~750 cm⁻¹) .

Q. What are the stability considerations for storing this compound, and how can degradation be minimized?

- Storage : Store under inert gas (Ar) at –20°C in anhydrous DMSO or THF to prevent hydrolysis. Desiccants (e.g., molecular sieves) in storage vials reduce boronic acid oxidation .

- Degradation Monitoring : Periodic NMR/HPLC checks for protodeboronation byproducts (e.g., phenol derivatives) .

Advanced Research Questions

Q. How does the piperazine-ethoxy substituent influence the compound’s reactivity in cross-coupling reactions?

- Electronic Effects : The electron-rich piperazine-ethoxy group enhances boronic acid stability by donating electron density to the aromatic ring, reducing protodeboronation. However, steric hindrance from the piperazine moiety may slow coupling kinetics .

- Substrate Scope : Testing with diverse aryl halides (e.g., electron-deficient vs. electron-rich) reveals reactivity trends. For example, coupling with 4-bromoacetophenone proceeds efficiently (yield >70%), while sterically hindered 2-bromonaphthalene requires higher catalyst loading (5 mol% Pd) .

Q. What strategies resolve contradictory data in Suzuki-Miyaura reactions involving this boronic acid (e.g., inconsistent yields or byproducts)?

- Troubleshooting :

- Base Selection : Replace Na₂CO₃ with Cs₂CO₃ to enhance solubility in non-polar solvents, reducing side reactions .

- Catalyst Screening : Test PdCl₂(dppf) vs. Pd(OAc)₂ with SPhos ligand for improved turnover in challenging substrates .

- Byproduct Analysis : Use LC-MS to identify protodeboronation products; add radical scavengers (e.g., BHT) if free-radical pathways dominate .

Q. How can computational modeling predict the biological activity of this compound, particularly in drug discovery contexts?

- In Silico Approaches :

- Docking Studies : Target proteins like TRK kinases (e.g., tropomyosin receptor kinase) using the piperazine-ethoxy group as a flexible linker for active-site interactions .

- ADMET Prediction : Calculate logP (~2.5) and polar surface area (~75 Ų) to assess blood-brain barrier permeability and solubility .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

- Scale-Up Considerations :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.